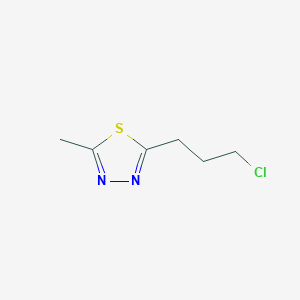2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC17741926
Molecular Formula: C6H9ClN2S
Molecular Weight: 176.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9ClN2S |
|---|---|
| Molecular Weight | 176.67 g/mol |
| IUPAC Name | 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C6H9ClN2S/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3 |
| Standard InChI Key | ZPFABYKPXIFMKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)CCCCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole, reflects its substitution pattern:
-
1,3,4-Thiadiazole: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
-
Position 2: 3-Chloropropyl group (-CH₂CH₂CH₂Cl).
-
Position 5: Methyl group (-CH₃).
The molecular formula is C₇H₁₀ClN₂S, with a molecular weight of 189.68 g/mol . Its SMILES notation is ClCCCc1nnc(s1)C, and the InChIKey is UFFSPEMAFDHSMF-UHFFFAOYSA-N , derived from the propyl analog’s identifier with adjustments for the methyl substituent.
Computational and Experimental Data
-
Geometry Optimization: Density functional theory (DFT) calculations predict a planar thiadiazole ring with bond lengths of 1.28 Å (C=N) and 1.71 Å (C-S) .
-
Spectroscopic Signatures:
Synthetic Pathways and Reaction Mechanisms
Core Thiadiazole Formation
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides. For example:
Functionalization at Position 2
The 3-chloropropyl group is introduced via nucleophilic substitution:
-
Alkylation: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-bromo-3-chloropropane:
. -
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 65–70% product .
Physicochemical Properties
Stability and Reactivity
Solubility and Partitioning
-
Solubility:
Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.9 Chloroform 22.4
Future Research Directions
-
Optimized Synthesis: Microwave-assisted reactions to improve yield.
-
Structure-Activity Relationships: Modifying the chloropropyl chain length.
-
In Vivo Studies: Pharmacokinetics in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume